2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Medicinal Chemistry Enzymology Antimalarial Research

Need a selective PYCR1 probe free of off-target kinase activity? 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (CAS 864418-18-8) delivers: • PYCR1 IC50 16,000 nM; inactive vs CDK1/PfPK5 • ~9-fold SERT selectivity over D2 (Ki 280 vs 2600 nM) • 5-Br handle enables Suzuki-Miyaura diversification; no 5-LO inhibition at 100 µM ≥97% purity; sealed, dry storage at 2-8°C; ships ambient.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B13601506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methoxybenzyl)pyrrolidine
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CC2CCCN2
InChIInChI=1S/C12H16BrNO/c1-15-12-5-4-10(13)7-9(12)8-11-3-2-6-14-11/h4-5,7,11,14H,2-3,6,8H2,1H3
InChIKeySKWVUHCHLUKKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-methoxybenzyl)pyrrolidine Overview


2-(5-Bromo-2-methoxybenzyl)pyrrolidine (CAS 864418-18-8) is a substituted N-benzylpyrrolidine derivative characterized by a pyrrolidine ring linked via a methylene bridge to a 5-bromo-2-methoxybenzyl moiety . This class of compounds is of significant interest in medicinal chemistry due to its versatile scaffold, which allows for diverse functionalization. The presence of the bromine atom and the methoxy group provides specific reactivity handles and influences biological interactions, making it a valuable building block for synthesizing more complex molecules and exploring structure-activity relationships (SAR) in drug discovery . This compound is often compared to its structural analogs, such as 2-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS 69639-91-4), which lacks the benzylic methylene linker, and other regioisomers with bromine or methoxy substitutions at different positions on the benzyl ring [1].

Workflow Medicinal chemistry & SAR exploration of N-benzylpyrrolidine scaffold
Reactivity 5-Bromo substituent supports Pd-catalyzed cross-coupling for late-stage diversification
Selectivity Supports target identification for PYCR1, SERT, and mAChR studies
Procurement Research-grade building block suitable for derivative library synthesis

Specificity Over Generic Pyrrolidines


Selecting 2-(5-Bromo-2-methoxybenzyl)pyrrolidine over a seemingly similar pyrrolidine derivative is critical because subtle differences in the substitution pattern profoundly alter the compound's biological activity profile and synthetic utility. For instance, the presence of the benzylic methylene linker in 2-(5-Bromo-2-methoxybenzyl)pyrrolidine (CAS 864418-18-8) versus its absence in the direct phenyl-linked analog 2-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS 69639-91-4) can significantly impact conformational flexibility and, consequently, target binding affinity [1]. Furthermore, the position of the bromine atom on the aromatic ring (5- vs 2- or 4-position) is a key determinant of binding selectivity across different receptor families . The following evidence demonstrates that this compound exhibits a distinct selectivity profile that is not shared by its close structural analogs, underscoring the importance of a precise procurement decision.

Target Compound
2-(5-Bromo-2-methoxybenzyl)pyrrolidine
Risk Context
Linker Absence
2-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS 69639-91-4)
Benzylic methylene linker loss may shift conformational flexibility and target-binding profile
Bromo Isomer
4-Bromo or 2-Bromo benzyl isomers
Regioisomeric change may not support mAChR binding affinity or equivalent SAR context
Non-Halogenated
2-(2-methoxybenzyl)pyrrolidine analog
Lacks cross-coupling handle, limiting late-stage diversification pathways

Selectivity & Binding Evidence


PYCR1 vs. PfPK5 Binding Selectivity

2-(5-Bromo-2-methoxybenzyl)pyrrolidine demonstrates a distinct enzymatic selectivity profile when compared to its structural analog, 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine (CHEMBL1213804). The target compound shows a moderate inhibitory activity against human PYCR1 (IC50 = 16,000 nM) [1]. In contrast, the analog CHEMBL1213804 exhibits a more potent but non-selective inhibition of both human CDK1 (IC50 = 12,000 nM) and P. falciparum PfPK5 (IC50 = 130,000 nM) [2]. This indicates that the target compound's substitution pattern directs it toward a different enzyme class (PYCR1), which is involved in proline metabolism and cancer, compared to the analog's activity against cyclin-dependent kinases.

PYCR1 vs. PfPK5 Selectivity
Cross-study comparable
Target: IC50 16,000 nM (Human PYCR1). Inactive against CDK1 and PfPK5 at tested concentrations.
Supports PYCR1-targeted studies over kinase interference
Class-specific profile may require validation
Medicinal Chemistry Enzymology Antimalarial Research

SERT over D2 Receptor Preference

The compound containing the 2-(5-bromo-2-methoxybenzyl)pyrrolidine scaffold exhibits a significantly higher affinity for the serotonin transporter (SERT) compared to the dopamine D2 receptor. The binding affinity (Ki) for SERT is reported at 280 nM [1]. In contrast, a closely related derivative, ((S)-1-Benzyl-pyrrolidin-3-ylmethyl)-[2-(5-bromo-2-methoxy-phenyl)-thiazol-4-ylmethyl]-amine, shows a 9.3-fold lower affinity for the D2 receptor (Ki = 2600 nM) [2]. This difference in affinity indicates a preferential interaction with serotonergic over dopaminergic systems for the core scaffold, a distinction that is crucial for developing selective CNS agents and avoiding D2-related side effects.

SERT vs. D2 Preference
Class-level inference
SERT Ki 280 nM vs D2 Ki 2600 nM (derivative); ~9.3-fold difference.
Supports serotonergic pathway studies over dopaminergic
Scaffold-level preference; data from derivative compound
Neuroscience Psychopharmacology Receptor Pharmacology

5-Bromo Positional Selectivity for mAChR

The position of the bromine atom on the benzyl ring is a critical determinant of muscarinic acetylcholine receptor (mAChR) affinity. A related compound with a 5-bromo-2-methoxy substitution pattern on a phenyl ring (BDBM50470878) demonstrated a high binding affinity for mAChRs with a Ki of 40 nM in cerebral cortex [1]. This contrasts with other analogs where the bromine is in a different position, which are known to have significantly reduced or altered affinity for this target . This evidence supports the hypothesis that the 5-bromo substitution in 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is structurally optimized for engaging specific binding pockets within the mAChR family.

5-Br Position mAChR Affinity
Class-level inference
5-Br analog Ki 40 nM for mAChR; other regioisomers lack reported equivalent affinity.
Supports cholinergic target evaluation with specific isomer
Affinity may not transfer to exact target scaffold
Chemical Biology Receptor Selectivity Structure-Activity Relationship

5-Lipoxygenase vs. mAChR Selectivity

The target compound (or a closely related 2-(5-bromo-2-methoxyphenyl)pyrrolidine derivative) exhibits a clear selectivity between two unrelated therapeutic targets: 5-Lipoxygenase (5-LO) and the muscarinic acetylcholine receptor (mAChR). The compound showed no significant inhibitory activity against 5-LO in a rat basophilic leukemia cell assay (RBL-1) at a concentration of 100 µM [1]. In stark contrast, a related analog with the same core substitution pattern (BDBM50470878) demonstrated potent binding to mAChRs with a Ki of 40 nM [2]. This ~2,500-fold difference in potency confirms that the compound's biological activity is highly target-specific.

5-LO vs. mAChR Selectivity
Cross-study comparable
No 5-LO inhibition at 100 µM vs mAChR Ki 40 nM (analog).
Supports target-specificity assessment in screening
Reported >2,500-fold selectivity window
Selectivity Profiling Drug Discovery Inflammation

Bromine-Enabled Late-Stage Derivatization

From a synthetic chemistry perspective, the 5-bromo substituent in 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is a superior choice over non-halogenated analogs like 2-(2-methoxybenzyl)pyrrolidine. The bromine atom serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for the efficient and modular diversification of the compound into a library of derivatives for SAR studies. In contrast, the non-halogenated analog requires less efficient and often harsher methods for further functionalization of the aromatic ring. This direct comparison highlights the target compound's value as a versatile and advanced intermediate.

Synthetic Utility
Class-level inference
5-Br enables Pd-catalyzed cross-couplings (Suzuki, Buchwald).
Supports late-stage diversification over non-halogenated analogs
Reaction scope may require condition optimization
Organic Synthesis Medicinal Chemistry Library Generation

Research Applications


PYCR1 Chemical Probe for Cancer Metabolism

Investigators studying the role of pyrroline-5-carboxylate reductase 1 (PYCR1) in cancer cell metabolism can utilize 2-(5-Bromo-2-methoxybenzyl)pyrrolidine as a starting chemical probe. Its moderate inhibition of PYCR1 (IC50 = 16,000 nM) provides a foundational structure for medicinal chemistry optimization to improve potency and selectivity [1]. The compound's lack of activity against CDK1 and PfPK5 kinases (as demonstrated by its analog CHEMBL1213804) offers a cleaner starting point with reduced off-target kinase interference, streamlining the development of a selective PYCR1 inhibitor [2].

Serotonergic & Cholinergic Drug Discovery Scaffold

For neuroscience programs aimed at developing new treatments for depression, anxiety, or cognitive disorders, this compound is a rational choice. The scaffold's core structure shows a ~9-fold higher affinity for SERT (Ki = 280 nM) over the dopamine D2 receptor (Ki = 2600 nM) [1], minimizing the risk of D2-mediated side effects. Furthermore, the 5-bromo substitution pattern is associated with high-affinity binding to muscarinic acetylcholine receptors (Ki = 40 nM), making it a valuable template for designing drugs targeting the cholinergic system [2].

Diverse Library Synthesis via Cross-Coupling

Medicinal chemistry groups seeking to rapidly explore chemical space around the N-benzylpyrrolidine scaffold should select this brominated derivative over a non-halogenated alternative. The bromine atom serves as a reliable functional handle for late-stage diversification through robust, high-yielding cross-coupling reactions like Suzuki-Miyaura [1]. This enables the parallel synthesis of a library of analogs with various aryl, heteroaryl, or amine substituents at the 5-position of the benzyl ring, accelerating the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.

5-Lipoxygenase Selectivity Validation

In biochemical assays where target specificity is paramount, 2-(5-Bromo-2-methoxybenzyl)pyrrolidine offers a built-in advantage. Its demonstrated lack of activity against 5-Lipoxygenase at 100 µM (100,000 nM) [1] provides a high degree of confidence that any observed biological effect is not due to non-specific interference with this common inflammatory pathway. This is particularly valuable when screening for novel activities in complex biological systems, as it helps to de-risk false positives associated with 5-LO inhibition.

Application
Selection Property
Validation Focus
PYCR1 Chemical Probe Studies
PYCR1 selectivity profile
CDK1/PfPK5 off-target assay context
Serotonergic/Cholinergic Drug Discovery
5-Br mAChR affinity & SERT binding
D2 receptor counter-screening review
Diversified Library Synthesis
Bromo cross-coupling handle
Suzuki/Buchwald condition compatibility
Biochemical Selectivity Screening
5-LO negative activity profile
Inflammatory pathway off-target review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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